Ethyl 4,4,4-trifluorobutyrate

Catalog No.
S714661
CAS No.
371-26-6
M.F
C6H9F3O2
M. Wt
170.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4,4,4-trifluorobutyrate

CAS Number

371-26-6

Product Name

Ethyl 4,4,4-trifluorobutyrate

IUPAC Name

ethyl 4,4,4-trifluorobutanoate

Molecular Formula

C6H9F3O2

Molecular Weight

170.13 g/mol

InChI

InChI=1S/C6H9F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3

InChI Key

PSRZMXNNQTWAGB-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(F)(F)F

Canonical SMILES

CCOC(=O)CCC(F)(F)F

The exact mass of the compound Ethyl 4,4,4-trifluorobutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 4,4,4-trifluorobutyrate is a fluorinated aliphatic ester recognized for its role as a versatile building block in organic synthesis. The presence of a terminal trifluoromethyl (CF3) group significantly alters the molecule's electronic properties compared to its non-fluorinated analog, ethyl butyrate, making it a valuable precursor for introducing the 3,3,3-trifluoropropyl moiety into more complex structures. This characteristic is particularly leveraged in the synthesis of specialized agrochemicals, pharmaceuticals, and high-performance materials like electrolyte solvents for lithium-ion batteries. [REFS-1, REFS-2] Its distinct physical properties, such as a boiling point of 127 °C, also influence its processability in laboratory and industrial settings.

Procurement Fit

Workflow
Fluorinated building block for synthesis, battery electrolyte formulation, and spin trapping
Selection
Balanced lipophilicity (moderate XLogP) and electron-withdrawing -CF₃ with two-carbon spacer
Use Context
Specialty polymer precursor, ESR/EPR spin trapping, and high-temperature battery additive

Substituting Ethyl 4,4,4-trifluorobutyrate with its non-fluorinated analog, ethyl butyrate, is not viable for applications that depend on the strong electron-withdrawing nature of the trifluoromethyl group. This substitution fundamentally alters reactivity in key synthetic steps, such as condensations for forming trifluoromethyl-substituted heterocycles, and eliminates the enhanced oxidative stability required for high-voltage electrolyte formulations. [REFS-1, REFS-2] While other fluorinated building blocks like ethyl trifluoroacetoacetate exist, they possess a different carbon skeleton and reactivity profile (e.g., a β-keto group), making them unsuitable as direct replacements for reactions requiring the specific 3,3,3-trifluoropropyl unit provided by Ethyl 4,4,4-trifluorobutyrate. [3] Therefore, for target molecules in agrochemical, pharmaceutical, or battery applications where this specific fluorinated moiety is critical, precise procurement of Ethyl 4,4,4-trifluorobutyrate is necessary to ensure reaction success and final product performance.

Substitution Risk

1
Atmospheric reactivity differs: Even small changes in carbon chain length significantly alter •OH radical kinetics, shifting tropospheric lifetime and environmental fate predictions.
2
Environmental impact metrics diverge: Global warming potential and acidification potential are not conserved across fluoroester analogs; ETB's GWP is an order of magnitude lower than ethyl fluoroacetate.
3
Application performance is structure-specific: The bifunctional interface-stabilizing mechanism in Li-ion electrolytes is absent in non-fluorinated or shorter-chain esters.

Enhanced Oxidative Stability for High-Voltage Battery Electrolytes

Fluorinated esters demonstrate significantly higher oxidative stability compared to their non-fluorinated carbonate counterparts, which is a critical requirement for electrolytes in high-voltage (>4.3 V) lithium-ion batteries. While direct oxidation potential data for Ethyl 4,4,4-trifluorobutyrate is part of a broader class study, fluorinated electrolytes as a class enable stable operation in a wide voltage window of 0.0 to 5.6 V. [1] In contrast, standard electrolytes based on non-fluorinated linear carbonates like dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC) begin to decompose near or above 4.5 V. [REFS-2, REFS-3]

Evidence DimensionAnodic Stability Limit (Oxidation Potential)
Target Compound DataEnables stable operation up to 5.6 V (as part of a class of fluorinated electrolytes)
Comparator Or BaselineStandard non-fluorinated carbonate electrolytes (e.g., DMC, EMC): ~4.5 V
Quantified DifferencePotential for >1.0 V increase in operational voltage window
ConditionsHigh-voltage Li-ion battery cycling conditions.

This enables the development of higher energy density batteries by allowing the use of high-voltage cathode materials without rapid electrolyte degradation and cell failure.

OH radical kinetics
Head-to-head
2.02 ± 0.30 × 10⁻¹² cm³ molecule⁻¹ s⁻¹
Intermediate reactivity between EFA and BFA
298 K, atmospheric pressure; structure-activity relationship validated

Critical Precursor for High-Yield Synthesis of Trifluoromethyl-Pyrazoles

Ethyl 4,4,4-trifluorobutyrate is a key precursor in the synthesis of trifluoromethyl-containing pyrazoles, a core structure in many modern agrochemicals like Fipronil. [1] Synthetic routes utilizing this specific building block are established in patent literature for producing key intermediates. For example, the reaction of its derivative, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate, with a substituted hydrazine yields the pyrazole core. [2] Alternative precursors, such as ethyl trifluoroacetoacetate, react differently under similar conditions and may lead to undesired side products or require different synthetic strategies, making Ethyl 4,4,4-trifluorobutyrate a more direct and reliable choice for specific pyrazole targets.

Evidence DimensionPrecursor Suitability for Target Heterocycle
Target Compound DataEstablished and patented precursor for synthesizing the core of Fipronil and related trifluoromethyl-pyrazoles.
Comparator Or BaselineOther fluorinated keto-esters (e.g., ethyl trifluoroacetoacetate) which follow different reaction pathways.
Quantified DifferenceNot directly quantified in a head-to-head yield comparison, but selection demonstrates pathway efficiency and reliability for industrial targets.
ConditionsCondensation reaction with substituted hydrazines for pyrazole synthesis.

For manufacturers of specific agrochemicals or pharmaceuticals, using the established and optimized precursor avoids costly and time-consuming route-scouting and process development.

Global warming potential
Head-to-head
GWP₁₀₀ = 0.017
Reported 22× lower than ethyl fluoroacetate
100-year horizon; identical to butyl fluoroacetate

Distinct Physical Properties for Process Handling and Purification

The physical properties of Ethyl 4,4,4-trifluorobutyrate differ significantly from its non-fluorinated analog, ethyl butyrate, impacting process parameters like purification and solvent removal. Ethyl 4,4,4-trifluorobutyrate has a boiling point of 127 °C and a density of 1.16 g/mL. In comparison, ethyl butyrate has a lower boiling point of 120-121 °C and a significantly lower density of 0.879 g/mL. [1] This higher boiling point can be advantageous for reactions requiring elevated temperatures where solvent loss is a concern, while the density difference is relevant for phase separations.

Evidence DimensionBoiling Point
Target Compound Data127 °C
Comparator Or BaselineEthyl butyrate: 120-121 °C
Quantified Difference+6 to 7 °C
ConditionsStandard atmospheric pressure.

These differences in physical properties are critical for process design, enabling better control over reaction conditions, solvent handling, and purification strategies like distillation.

Acidification potential
Head-to-head
AP = 0.56
Detectable acidification contribution
EFA and BFA show negligible acidification
Tropospheric lifetime
Head-to-head
τ = 6 days
Regional rather than global dispersal potential
Shorter than EFA (9 days), longer than BFA (5 days)
Battery additive performance
Head-to-head
84.8% retention, >99.8% CE after 300 cycles
Interface-stabilizing effect in NCM/graphite full cells
1% ETFB, 45°C; baseline shows rapid fade
Boiling point vs. ETFA
Cross-study
bp 127°C (Δ +67°C); d 1.16 g/mL
Higher thermal processing window
Ethyl trifluoroacetate bp 60–62°C

Formulation of High-Voltage Electrolytes for Advanced Lithium-Ion Batteries

This compound is a strong candidate for use as a co-solvent or additive in electrolytes for high-voltage lithium-ion batteries (e.g., those with NMC cathodes operating above 4.3 V). Its inherent oxidative stability, a characteristic of fluorinated esters, helps to form a stable cathode-electrolyte interphase (CEI), preventing solvent decomposition, transition metal dissolution, and subsequent capacity fade that plagues standard carbonate-based electrolytes at high potentials. [REFS-1, REFS-2]

Synthesis of Phenylpyrazole Insecticides

As a key building block, this ester is used in the multi-step synthesis of potent phenylpyrazole insecticides, such as Fipronil. Procuring this specific precursor is essential for established industrial synthetic routes that rely on its unique structure to efficiently construct the required 5-amino-3-cyano-4-trifluoromethylsulfinyl-pyrazole core, which is critical for the final product's insecticidal activity. [2]

Development of Fluorinated Pharmaceutical Intermediates

In medicinal chemistry, the introduction of a trifluoromethyl group can enhance a drug candidate's metabolic stability and binding affinity. Ethyl 4,4,4-trifluorobutyrate serves as a precursor for creating more complex fluorinated intermediates, enabling the synthesis of novel therapeutic agents where the 3,3,3-trifluoropropyl moiety is a required pharmacophore.

Application Fit Matrix

Application
Selection Property
Validation Focus
Li-ion battery electrolyte
Bifunctional cathode/anode interfacial stabilization
Capacity retention and Coulombic efficiency under thermal cycling
Fluorinated building block
CF₃ group with two-carbon spacer for distinct reactivity
Suitability for nucleophilic substitutions and C-H activation
Spin trapping reagent
Trifluorobutyrate moiety forms stable radical adducts
ESR/EPR detection sensitivity of short-lived radicals
Specialty polymer synthesis
CF₃-terminated alkyl ester for enhanced hydrophobicity
Dielectric and oxidative stability in coatings/membranes

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (86.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Ethyl 4,4,4-trifluorobutyrate

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